Cas no 2228754-00-3 (5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine)

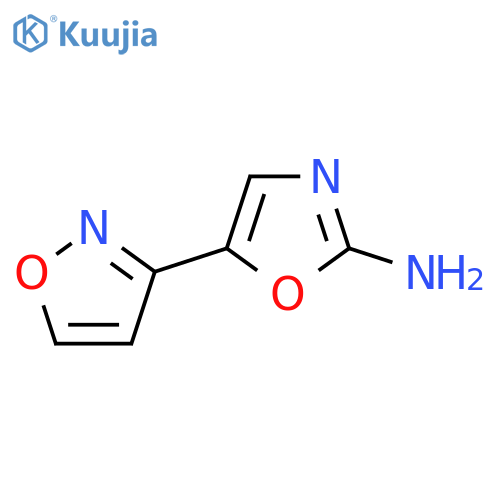

2228754-00-3 structure

商品名:5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine

- 2228754-00-3

- EN300-2000376

-

- インチ: 1S/C6H5N3O2/c7-6-8-3-5(11-6)4-1-2-10-9-4/h1-3H,(H2,7,8)

- InChIKey: ASUPRALVJKWVEA-UHFFFAOYSA-N

- ほほえんだ: O1C(N)=NC=C1C1C=CON=1

計算された属性

- せいみつぶんしりょう: 151.038176411g/mol

- どういたいしつりょう: 151.038176411g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2000376-0.5g |

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |

2228754-00-3 | 0.5g |

$1440.0 | 2023-09-16 | ||

| Enamine | EN300-2000376-2.5g |

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |

2228754-00-3 | 2.5g |

$2940.0 | 2023-09-16 | ||

| Enamine | EN300-2000376-0.05g |

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |

2228754-00-3 | 0.05g |

$1261.0 | 2023-09-16 | ||

| Enamine | EN300-2000376-10.0g |

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |

2228754-00-3 | 10g |

$6450.0 | 2023-06-02 | ||

| Enamine | EN300-2000376-0.25g |

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |

2228754-00-3 | 0.25g |

$1381.0 | 2023-09-16 | ||

| Enamine | EN300-2000376-1.0g |

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |

2228754-00-3 | 1g |

$1500.0 | 2023-06-02 | ||

| Enamine | EN300-2000376-1g |

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |

2228754-00-3 | 1g |

$1500.0 | 2023-09-16 | ||

| Enamine | EN300-2000376-5g |

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |

2228754-00-3 | 5g |

$4349.0 | 2023-09-16 | ||

| Enamine | EN300-2000376-0.1g |

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |

2228754-00-3 | 0.1g |

$1320.0 | 2023-09-16 | ||

| Enamine | EN300-2000376-5.0g |

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine |

2228754-00-3 | 5g |

$4349.0 | 2023-06-02 |

5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

2228754-00-3 (5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量